molecular formula C23H24O5 B2410672 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one CAS No. 170511-48-5

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one

Cat. No. B2410672
CAS RN: 170511-48-5
M. Wt: 380.44
InChI Key: MWZISGWWVVEOIL-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H24O5 and its molecular weight is 380.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into synthesizing novel compounds with the core structure of chromen-4-one derivatives, which include efforts to understand their chemical properties and the development of methods for their synthesis. These efforts aim to explore the compounds' potential in various biological applications. For instance, studies have reported on the synthesis of chromen-4-one derivatives through reductive amination, showcasing their significant antibacterial and antifungal activities. Such studies provide a foundation for further exploration of chromen-4-one derivatives in medicinal chemistry (Mandala et al., 2013).

Antimicrobial Activity

Several studies have synthesized and evaluated chromen-4-one derivatives for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. Research into these compounds includes not only their synthesis but also molecular docking studies to understand their interactions with biological targets, further underlining their relevance in developing new antimicrobial strategies (Mandala et al., 2013).

Photochemical Studies

The photochemical behavior of chromen-4-one derivatives has also been a subject of study, revealing insights into their reactivity under UV light and potential for synthesizing novel compounds through photo-reorganization. These investigations contribute to a broader understanding of chromen-4-one chemistry and its applications in synthesizing complex molecular structures (Dalal et al., 2017).

Molecular Docking and Pharmacological Studies

Research on chromen-4-one derivatives extends to their pharmacological potential, with studies employing molecular docking to predict their interactions with biological targets. Such work aims to identify promising candidates for further development as therapeutic agents, particularly in the context of antimicrobial and anticancer activities. The exploration of these compounds through both synthesis and computational studies highlights their versatility and potential in drug discovery (Okasha et al., 2022).

Anticancer Activities

Investigations into the anticancer properties of chromen-4-one derivatives have shown promising results, with certain compounds exhibiting the ability to induce apoptosis in cancer cells. These studies not only contribute to the understanding of these compounds' mechanisms of action but also highlight their potential as scaffolds for developing new anticancer therapies (Sakagami et al., 2015).

properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-4-6-15-11-17-20(13-19(15)25-3)28-14(2)22(23(17)24)16-7-8-18-21(12-16)27-10-5-9-26-18/h7-8,11-13H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZISGWWVVEOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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